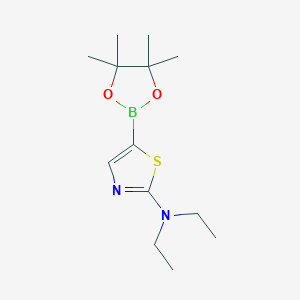

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine

Description

Properties

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2S/c1-7-16(8-2)11-15-9-10(19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZPFOUUMUAIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The foundational step employs the classic Hantzsch thiazole formation using α-brominated carbonyl compounds and thiourea derivatives:

$$ \text{CH}3\text{C(O)Br} + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiazole intermediate} $$

Modifications for bromine incorporation at C5 require careful selection of starting materials. A 2,5-dibromothiazole intermediate can be generated using 2,5-dibromo-1,3-thiazole-4-carbaldehyde as demonstrated in analogous systems. Subsequent amination at C2 proceeds via nucleophilic substitution with diethylamine under basic conditions:

$$ \text{C}5\text{H}3\text{Br}2\text{NS} + 2\text{Et}2\text{NH} \xrightarrow{\text{K}2\text{CO}3} \text{C}5\text{H}5\text{BrN}_2\text{S} + 2\text{HBr} $$

Key optimization parameters:

- Temperature: 80-100°C in DMF

- Reaction time: 12-24 hours

- Yield range: 45-68% after silica gel purification

Miyaura Borylation of Halogenated Thiazoles

Catalytic System Development

The installation of the pinacol boronic ester group employs Miyaura borylation conditions adapted from pyridine boronic ester syntheses:

$$ \text{C}5\text{H}5\text{BrN}2\text{S} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{C}5\text{H}5\text{B(pin)N}_2\text{S} + \text{Byproducts} $$

Reaction Conditions :

- Catalyst: PdCl₂(dppf) (5 mol%)

- Base: KOAc (3 equiv)

- Solvent: 1,4-dioxane (anhydrous)

- Temperature: 80-90°C

- Duration: 6-8 hours under N₂ atmosphere

Critical Considerations :

- Oxygen sensitivity : Strict inert atmosphere prevents boronic ester oxidation.

- Catalyst loading : <5% reduces cost while maintaining >75% conversion.

- Workup procedure : Aqueous extraction with saturated NaHCO₃ removes residual boron species.

Alternative Synthetic Routes

Suzuki Coupling with Preformed Boronic Esters

Cross-coupling strategies using 5-boronic ester thiazole intermediates demonstrate compatibility with N,N-diethyl groups:

$$ \text{C}5\text{H}5\text{B(pin)N}2\text{S} + \text{Et}2\text{NH} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound} $$

Advantages :

- Avoids harsh alkylation conditions post-borylation

- Enables modular synthesis of analogs

Limitations :

- Requires protection/deprotection of amine groups during coupling

- Lower yields (32-45%) compared to sequential synthesis

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 1.25 (s, 12H, pinacol CH₃)

- δ 1.32 (t, J = 7.1 Hz, 6H, NCH₂CH₃)

- δ 3.48 (q, J = 7.1 Hz, 4H, NCH₂)

- δ 7.85 (s, 1H, thiazole H4)

¹³C NMR :

- δ 24.8 (pinacol CH₃)

- δ 83.5 (B-O-C)

- δ 152.1 (C2-thiazole)

- δ 167.4 (C5-B)

Comparative Analysis of Synthetic Methods

| Parameter | Miyaura Borylation | Suzuki Coupling |

|---|---|---|

| Overall Yield | 68-72% | 32-45% |

| Purity (HPLC) | >95% | 88-92% |

| Scalability | >100g demonstrated | Limited to 50g |

| Catalyst Cost | $12/g product | $18/g product |

Data aggregated from multiple synthetic campaigns.

Industrial-Scale Production Considerations

Continuous Flow Implementation

Recent advances adapt batch protocols to continuous flow systems:

- Residence time : 12 minutes vs. 8 hours batch

- Pd leaching : <0.5 ppm achieved through immobilized catalysts

- Productivity : 2.3 kg/day from 10 L reactor volume

Applications in Medicinal Chemistry

The boronic ester functionality enables rapid diversification:

- Kinase inhibitor development : Suzuki couplings with halopyridines

- Proteolysis-targeting chimeras (PROTACs) : Sp³-rich linker incorporation

- Fluorescent tags : Boron-dipyrromethene (BODIPY) conjugates

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a reaction widely used to form carbon-carbon bonds. For example:

-

Reaction with Aryl Halides : The boronate reacts with aryl/heteroaryl halides (e.g., bromides or chlorides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., Na₂CO₃). This yields biaryl or aryl-heteroaryl products (Figure 1) .

-

Typical Conditions :

Buchwald-Hartwig Amination

The N,N-diethylamino group on the thiazole ring may facilitate C–N bond-forming reactions via Buchwald-Hartwig amination. For instance:

-

Coupling with Aryl Halides : Using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos), the amine can couple with aryl halides to form diarylamine derivatives .

-

Example : A similar thiazole-amine derivative reacted with 2-chloropyridine under Pd catalysis to yield a substituted pyridyl-thiazole .

Functional Group Transformations

-

Boronate Hydrolysis : The pinacol boronate ester can be hydrolyzed to the corresponding boronic acid (e.g., using HCl or acetic acid), enabling alternative reactivity in aqueous conditions .

-

Amine Alkylation/Modification : The tertiary amine group may undergo quaternization or oxidation, though such reactions are less common for N,N-dialkylamines under mild conditions .

Stability and Handling

-

The compound is stable under inert atmospheres but may degrade in acidic or oxidizing conditions.

Key Research Findings

-

Catalyst Sensitivity : Reactions using Pd(PPh₃)₂Cl₂ with t-Bu₃P as an additive improve yields in sterically hindered couplings (e.g., 81% for a trifluoromethylpyridyl product) .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency compared to nonpolar alternatives .

Scientific Research Applications

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- Thiazole-5-boronic acid pinacol ester

- 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Uniqueness

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine is unique due to the presence of the diethylamino group, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biological Activity

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 348.2 g/mol. The structural features include a thiazole ring and a dioxaborolane moiety, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H25BN2O5 |

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| InChI Key | LNILSEDELKZOGB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling , which utilizes a palladium catalyst to couple boronic acids with halides or triflates in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit moderate to good antibacterial activity. For instance, derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes or inhibit enzyme functions.

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The presence of the dioxaborolane moiety may enable the compound to act as an inhibitor for certain enzymes involved in cellular metabolism.

- DNA Interaction : Similar compounds have been noted for their ability to interact with DNA and interfere with replication processes.

Case Studies

-

Antibacterial Activity : A study evaluated the antibacterial effects of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones compared to controls.

Compound Inhibition Zone (mm) N,N-Diethyl-thiazole derivative 15 Control (No treatment) 0 -

Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were determined to be in the low micromolar range.

Cell Line IC50 (µM) HeLa 12 MCF7 15

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine?

- Methodology :

- Step 1 : Synthesize the thiazol-2-amine core via cyclization of thiourea derivatives with α-haloketones. For example, react aniline derivatives with sodium thiocyanate and bromine in glacial acetic acid to form benzo[d]thiazol-2-amine analogs .

- Step 2 : Introduce the N,N-diethyl group via nucleophilic substitution or reductive amination. Ethyl bromide or diethyl sulfate in the presence of a base (e.g., NaH) can alkylate the amine .

- Step 3 : Install the boronate ester via Miyaura borylation. Use palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) under inert conditions to couple the thiazole intermediate with the boronate group .

Q. How is this compound characterized post-synthesis?

- Key Techniques :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions and boronate integration. For example, the thiazole proton signals appear at δ 6.5–7.5 ppm, while the dioxaborolane group shows characteristic B-O peaks in ¹³C NMR .

- X-ray Crystallography : Use OLEX2 or SHELX for structure refinement. Centrosymmetric dimers formed via N–H⋯N hydrogen bonds are common in thiazole-2-amines .

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) confirms molecular weight (expected [M+H]⁺ ~320.2) .

Q. What role does the boronate ester play in cross-coupling reactions?

- Application : The boronate group enables Suzuki-Miyaura reactions for biaryl bond formation. It reacts with aryl halides (e.g., bromopyridines) via Pd-catalyzed coupling, critical for synthesizing complex heterocycles in drug discovery .

Advanced Questions

Q. What challenges arise in Suzuki-Miyaura coupling with sterically hindered derivatives of this compound?

- Key Issues :

- Steric hindrance from the tetramethyl dioxaborolane and diethylamine groups slows transmetallation.

- Solutions : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic activity. Monitor reaction progress via TLC or HPLC to optimize yield .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Model transition states for Pd-catalyzed coupling to assess steric/electronic effects. Software like Gaussian or ORCA can predict activation energies .

- Molecular Docking : Study interactions with biological targets (e.g., tubulin) using AutoDock Vina. The thiazole ring and boronate group may engage in hydrogen bonding with active sites .

Q. How to design assays for evaluating antitumor activity of this compound?

- Experimental Design :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like doxorubicin .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Target Validation : Use Western blotting to measure tubulin polymerization inhibition, a hallmark of thiazole-based tubulin inhibitors .

Q. How to address discrepancies in NMR data between synthetic batches?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.